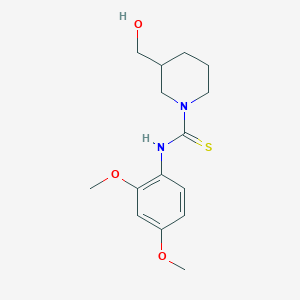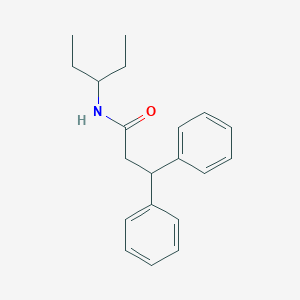
N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide, also known as DMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT has been studied extensively for its unique properties and has shown promising results in several areas of research.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide is not fully understood, but it is believed to act as a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been shown to have several biochemical and physiological effects in various studies. In vitro studies have shown that N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide can increase the activity of mTOR and enhance protein synthesis in cells. In vivo studies have demonstrated that N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide can improve cognitive function, reduce inflammation, and increase muscle mass and strength.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has several advantages for lab experiments, including its high potency, specificity, and stability. However, one of the limitations of using N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide in lab experiments is that it can be toxic at high concentrations, which can affect the accuracy of the results.
Zukünftige Richtungen
There are several future directions for the research on N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide. One area of interest is the potential of N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide as a therapeutic agent for the treatment of neurodegenerative diseases. Another area of research is the role of N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide in modulating the immune system and its potential application in the treatment of autoimmune diseases. Additionally, further studies are needed to explore the optimal dosage and duration of N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide treatment in various applications.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide involves the reaction of 2,4-dimethoxybenzaldehyde with piperidine and thioacetamide in the presence of a reducing agent. The final product is obtained after purification and isolation through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has found its application in various fields of scientific research, including medicinal chemistry, neuropharmacology, and agriculture. In medicinal chemistry, N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been studied for its potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's and Parkinson's disease. In neuropharmacology, N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been explored for its role in modulating the activity of neurotransmitters and receptors in the brain. In agriculture, N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been used as a feed additive for livestock to improve their growth and feed efficiency.
Eigenschaften
Produktname |
N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide |
|---|---|
Molekularformel |
C15H22N2O3S |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C15H22N2O3S/c1-19-12-5-6-13(14(8-12)20-2)16-15(21)17-7-3-4-11(9-17)10-18/h5-6,8,11,18H,3-4,7,9-10H2,1-2H3,(H,16,21) |
InChI-Schlüssel |
CCVJYEBNLMJNEO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCCC(C2)CO)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCCC(C2)CO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)


![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)




![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)